molecular formula C8H6ClNO3 B10875440 Chloro(4-nitrophenyl)acetaldehyde

Chloro(4-nitrophenyl)acetaldehyde

Cat. No.: B10875440
M. Wt: 199.59 g/mol
InChI Key: ATNZPTMBVHUNLZ-UHFFFAOYSA-N
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Description

Chloro(4-nitrophenyl)acetaldehyde is an organic compound featuring an acetaldehyde backbone substituted with a chlorine atom and a 4-nitrophenyl group. This article focuses on comparisons with these closely related compounds, leveraging available data to infer trends and differences.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-chloro-2-(4-nitrophenyl)acetaldehyde

InChI

InChI=1S/C8H6ClNO3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-5,8H

InChI Key

ATNZPTMBVHUNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(4-nitrophenyl)acetaldehyde typically involves the chlorination of 4-nitrobenzaldehyde. One common method is the reaction of 4-nitrobenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the chloro group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 2-chloro-2-(4-nitrophenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-chloro-2-(4-nitrophenyl)acetic acid.

    Reduction: 2-chloro-2-(4-aminophenyl)acetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-2-(4-nitrophenyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-2-(4-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide ()

  • Structure : Features a methyl group on the acetamide nitrogen and a 4-nitrophenyl substituent.
  • Molecular Formula : C₉H₉ClN₂O₃.
  • Molecular Weight : 228.632 g/mol.
  • This compound’s stability and solubility may differ due to the electron-withdrawing nitro group and chlorine atom .

2-Chloro-N-(4-nitrophenyl)acetamide ()

  • Molecular Formula : C₈H₇ClN₂O₃ (inferred from RN 38309-60-3).
  • Molecular Weight : ~214.6 g/mol (calculated).
  • Key Properties : The absence of the methyl group allows for stronger intermolecular hydrogen bonds, as observed in crystal structures (e.g., N–H⋯O interactions in related fluorophenyl analogs) . This may enhance crystallinity and thermal stability compared to methylated derivatives.

2-Chloro-N-(4-fluorophenyl)acetamide ()

  • Structure : Substitutes the nitro group with fluorine, altering electronic properties.
  • Molecular Formula: C₈H₇ClFNO.
  • Molecular Weight : 187.6 g/mol.
  • Key Properties : The electron-withdrawing fluorine atom induces moderate deactivation of the aromatic ring compared to the strongly electron-withdrawing nitro group. This difference impacts reactivity in substitution reactions and biological activity .

General Trends

  • Electronic Effects : The nitro group (in 4-nitrophenyl derivatives) significantly reduces electron density at the aromatic ring, enhancing resistance to electrophilic attack compared to fluorine-substituted analogs.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide C₉H₉ClN₂O₃ 228.63 -Cl, -NO₂, -N(CH₃)CO-
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₇ClN₂O₃ ~214.6 -Cl, -NO₂, -NHCO-
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.6 -Cl, -F, -NHCO-

Table 2: Functional Group Impact on Properties

Functional Group Effect on Reactivity/Solubility Example Compound
-NO₂ Strong electron-withdrawing; enhances acidity 2-Chloro-N-(4-nitrophenyl)acetamide
-F Moderate electron-withdrawing; improves bioavailability 2-Chloro-N-(4-fluorophenyl)acetamide
-N(CH₃) Reduces hydrogen bonding; increases lipophilicity 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

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